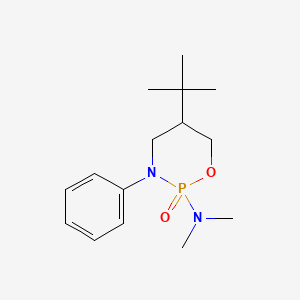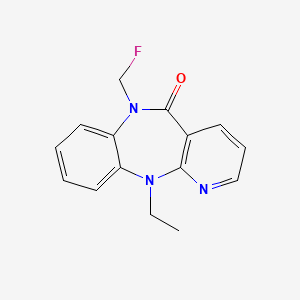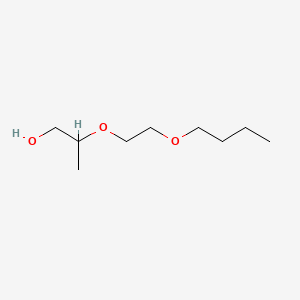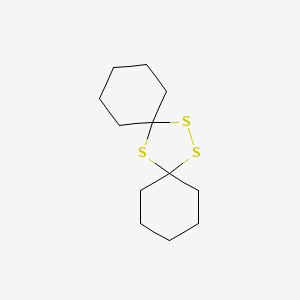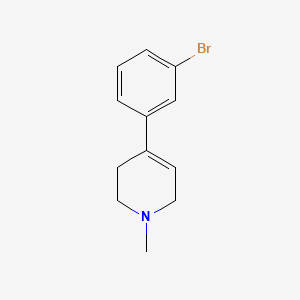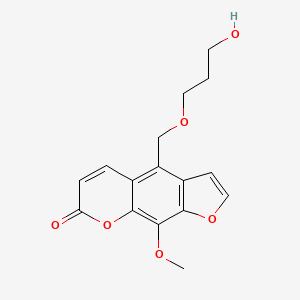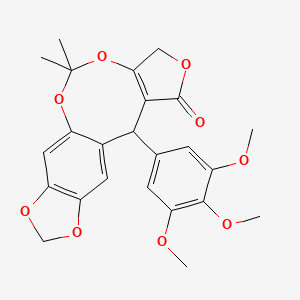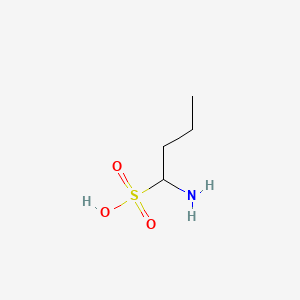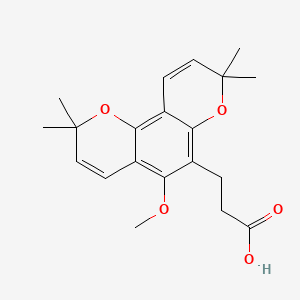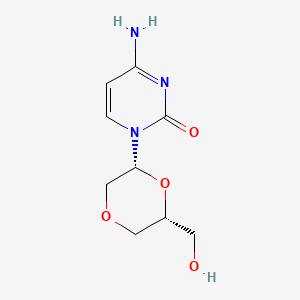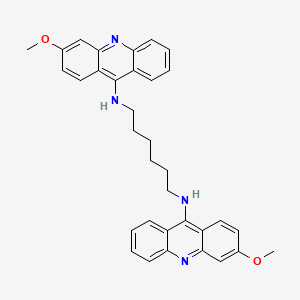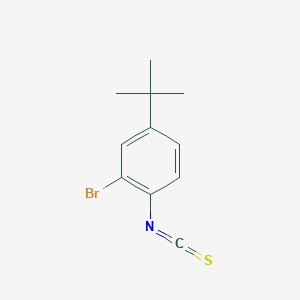![molecular formula C8H12 B12807629 Tricyclo[5.1.0.03,5]octane CAS No. 50695-42-6](/img/structure/B12807629.png)
Tricyclo[5.1.0.03,5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[5.1.0.03,5]octane is a polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its unique tricyclic structure, which includes three fused rings. The rigidity and strain within its structure make it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclo[5.1.0.03,5]octane can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of hydrogenation and rearrangement steps to form the tricyclic structure.
Photochemical Reactions: Another approach involves the photochemical cyclization of suitable precursors under UV light, leading to the formation of the tricyclic framework.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimizing the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce double bonds within the structure.
Substitution: Electrophilic substitution reactions can occur, particularly at the bridgehead positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Tricyclo[5.1.0.03,5]octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain and rigidity on chemical reactivity.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those requiring a rigid, polycyclic framework.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable mechanical properties.
Mecanismo De Acción
The mechanism by which tricyclo[5.1.0.03,5]octane exerts its effects depends on the specific application. In chemical reactions, the strain within the tricyclic structure influences its reactivity, making it more susceptible to certain types of reactions. In biological systems, its rigid framework can interact with molecular targets in a unique manner, potentially leading to novel therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: Another polycyclic hydrocarbon with a similar rigid structure but fewer rings.
Adamantane: A tricyclic hydrocarbon with a different arrangement of carbon atoms, known for its stability and use in pharmaceuticals.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure, used in high-energy materials.
Uniqueness
Tricyclo[5.1.0.03,5]octane is unique due to its specific tricyclic arrangement, which imparts distinct chemical and physical properties. Its high ring strain and rigidity make it an interesting subject for studying the effects of molecular structure on reactivity and stability.
Propiedades
Número CAS |
50695-42-6 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2 |
Clave InChI |
YZFVTGCKLQCIFB-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC2CC3C1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


